molecular formula C11H13ClF3N3O B15112360 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B15112360
M. Wt: 295.69 g/mol
InChI Key: PKHJHFNRYIHUGF-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine is a complex organic compound that features a furan ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine can be achieved through a multi-step process. One common approach involves the initial formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The furan ring is then attached through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The process may include the use of flow reactors for efficient lithiation and bromination steps, ensuring the regioselective introduction of functional groups .

Chemical Reactions Analysis

Types of Reactions: 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazolines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Furanones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Uniqueness: 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to the combination of the furan and pyrazole rings along with the trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13ClF3N3O

Molecular Weight

295.69 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N3O.ClH/c1-17-10(11(12,13)14)5-8(16-17)6-15-7-9-3-2-4-18-9;/h2-5,15H,6-7H2,1H3;1H

InChI Key

PKHJHFNRYIHUGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CNCC2=CC=CO2)C(F)(F)F.Cl

Origin of Product

United States

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